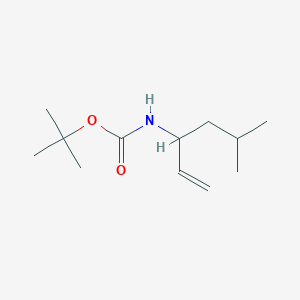

tert-butyl N-(5-methylhex-1-en-3-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(5-methylhex-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYLKAHPLMLJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-methylhex-1-en-3-yl)carbamate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions. For example, the amine can be added to a mixture of Boc2O and DMAP in acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-(5-methylhex-1-en-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) without affecting the Boc group.

Substitution: Nucleophilic substitution reactions can occur at the amino group once the Boc group is removed.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that tert-butyl N-(5-methylhex-1-en-3-yl)carbamate exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, studies have shown that derivatives of this compound can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. The compound's mechanism involves the modulation of inflammatory responses and oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent in the treatment of neurodegenerative disorders .

Anticancer Activity

Another significant application is in the field of oncology. The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to participate in reactions such as carbamate formation and nucleophilic substitutions makes it a valuable reagent in synthetic organic chemistry .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic transformations. Its derivatives have been employed as catalysts in reactions involving carbon-carbon bond formation, highlighting its versatility in synthetic methodologies .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its structure allows for the incorporation into polymer matrices, which can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore its use in developing advanced materials with specific functionalities.

Data Tables

| Activity Type | Observations |

|---|---|

| Neuroprotection | Inhibits amyloid beta aggregation |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces TNF-alpha levels in cell cultures |

Case Study 1: Neuroprotective Effects

A study conducted on astrocyte cells treated with amyloid beta revealed that this compound significantly reduced cell death and inflammatory markers such as TNF-alpha. This suggests that the compound may play a role in protecting neuronal health during Alzheimer's disease progression .

Case Study 2: Synthesis and Characterization

In a synthetic application, this compound was used to synthesize a series of novel derivatives aimed at enhancing anticancer activity. The resulting compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and paving the way for further biological testing .

Wirkmechanismus

The Boc group protects the amino group by forming a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The mechanism involves the formation of a tert-butyl cation, which is then scavenged by nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cbz-(+/-)-3-amino-5-methylhexene: Uses a benzyl carbamate (Cbz) protecting group.

N-Fmoc-(+/-)-3-amino-5-methylhexene: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

tert-butyl N-(5-methylhex-1-en-3-yl)carbamate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .

Biologische Aktivität

Tert-butyl N-(5-methylhex-1-en-3-yl)carbamate is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-methylhex-1-en-3-yl side chain. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with various enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction can influence numerous biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Enzyme Inhibition:

- This compound has been studied for its inhibitory effects on specific enzymes, which could be harnessed for drug development. Binding studies have shown that it interacts effectively with certain enzyme targets, suggesting a potential role in modulating metabolic pathways .

2. Antimicrobial Properties:

- Preliminary studies suggest that this compound may exhibit antimicrobial activity, although detailed investigations are still required to confirm these effects and elucidate the underlying mechanisms.

3. Cytotoxicity:

- Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies and case reports have contributed to the understanding of the biological activity of this compound:

| Study | Findings |

|---|---|

| Binding Studies | Demonstrated effective interaction with enzyme targets, indicating potential for therapeutic applications . |

| Cytotoxicity Tests | Showed promising results in inducing apoptosis in cancer cell lines, suggesting anticancer properties . |

| Antimicrobial Activity | Initial findings indicate potential effectiveness against various microbial strains, warranting further investigation . |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, allowing for efficient production with good yields. Its applications extend beyond medicinal chemistry; it is also utilized as a synthetic intermediate in organic synthesis.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(5-methylhex-1-en-3-yl)carbamate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from functionalized amines or alkenes. A general approach includes:

Amine Protection : Reacting the primary amine with tert-butoxycarbonyl (Boc) anhydride [(Boc)₂O] in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

Alkene Functionalization : Introducing the 5-methylhex-1-en-3-yl moiety via alkylation or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) may be employed to attach the unsaturated chain .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product.

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Optimize Boc deprotection conditions (e.g., TFA in DCM) to avoid side reactions.

Table 1 : Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, THF, 0°C → RT | 85–90 | |

| Alkylation | 5-Methylhex-1-en-3-yl bromide, NaH, DMF | 70–75 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer :

- NMR Spectroscopy :

- IR Spectroscopy : Stretch for carbonyl (C=O, ~1700 cm⁻¹) and N-H (~3350 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions using SHELX programs (e.g., SHELXL for refinement) .

Note : For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer :

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Use amber vials to avoid light-induced degradation .

- Stability Tests :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature.

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC .

Table 2 : Stability Under Various Conditions

| Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| pH < 2 (TFA) | Unstable (Boc cleavage) | Free amine | |

| UV light (254 nm) | Moderate | Oxidized alkene |

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this carbamate?

Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during alkene functionalization to control stereochemistry .

- Stereochemical Analysis : Compare experimental optical rotation with DFT-calculated values. Assign configurations via NOESY (e.g., spatial proximity of methyl and carbamate groups) .

Case Study : A 2022 study achieved 92% ee using a chiral palladium catalyst in a Heck coupling step .

Q. What computational methods predict reactivity and crystal packing for this compound?

Methodological Answer :

- Reactivity :

- Crystal Packing :

Example : A 2016 study revealed that hydrogen bonding between the carbamate NH and carbonyl oxygen stabilizes the crystal lattice .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.